BenchChemオンラインストアへようこそ!

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Medicinal Chemistry Stereochemistry Structure-Activity Relationship (SAR)

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1055961-36-8) is a chiral, non-racemic primary amine belonging to the 1-aminoindane class. It features a bromine atom at the 6-position of the bicyclic indane scaffold and a defined (R) absolute configuration at the C-1 stereocenter.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
CAS No. 1055961-36-8
Cat. No. B1524439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine
CAS1055961-36-8
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=C(C=C2)Br
InChIInChI=1S/C9H10BrN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1
InChIKeyDUPHONQIBOZOHL-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1055961-36-8): A Chiral Indan-1-amine Building Block for CNS-Focused Drug Discovery


(1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS 1055961-36-8) is a chiral, non-racemic primary amine belonging to the 1-aminoindane class. It features a bromine atom at the 6-position of the bicyclic indane scaffold and a defined (R) absolute configuration at the C-1 stereocenter [1]. With a molecular formula of C9H10BrN and a molecular weight of 212.09 g/mol, this compound is commercially available as a free base in solid form, typically at purities of ≥95% . The 1-aminoindane scaffold is recognized as a privileged structure in neuropharmacology, serving as the core of marketed drugs such as Rasagiline, and the presence of the aryl bromide handle enables rapid diversification via cross-coupling chemistry [2].

Why (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Cannot Be Replaced by Achiral or Mismatched Enantiomeric Analogs


In medicinal chemistry and chemical biology, the absolute stereochemistry of a chiral building block directly dictates the three-dimensional shape of downstream drug candidates, profoundly influencing target binding, selectivity, and pharmacokinetics [1]. Substituting (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine with its (1S)-enantiomer (CAS 1213110-51-0) or the racemic mixture (CAS 907973-36-8) introduces a different or scrambled stereochemical array, which can lead to the complete loss of biological activity or the emergence of off-target effects. The 6-bromo substituent is not merely a spectator; its position is critical for planned synthetic elaborations, such as Suzuki or Buchwald-Hartwig couplings, where isomeric 4- or 5-bromoindan-1-amines would yield regioisomeric products with divergent biological profiles [2]. Thus, for projects requiring a defined (R)-configuration and a 6-bromo substitution pattern, generic substitution is scientifically invalid.

Quantitative Differentiation Evidence for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine Procurement


Defined (R)-Stereochemistry Enables Consistent SAR Generation vs. Racemic Mixtures

Procurement of the single (R)-enantiomer eliminates the 50% contamination by the (S)-enantiomer that is intrinsic to the racemate (CAS 907973-36-8). In downstream biological assays, this directly translates to a theoretical doubling of the active component concentration and removes confounding activity from the antipode, which can act as a competitive antagonist or have independent toxicology [1]. Commercial suppliers report a purity specification of ≥98% for the (R)-enantiomer , ensuring that downstream products are derived from a stereochemically homogeneous starting material, a necessity for generating interpretable and reproducible SAR data.

Medicinal Chemistry Stereochemistry Structure-Activity Relationship (SAR)

Superior Synthetic Utility of 6-Bromo vs. 4- or 5-Bromo Isomers in Cross-Coupling

The 6-position on the indane ring offers a unique vector for substitution that is distinct from the 4- or 5-positions. In the context of CNS drug discovery, the trajectory of substituents from the 6-position is known to favor engagement with hydrophobic pockets in targets like monoamine oxidase B (MAO-B), a validated target for Parkinson's disease [1]. The 6-bromo isomer is a direct precursor for installing diverse aryl, heteroaryl, or amino functionalities at this pharmacophorically favored position, a transformation that cannot be achieved with 4- or 5-bromoindan-1-amine isomers without producing a regioisomeric and likely inactive final compound [2].

Organic Synthesis Cross-Coupling Building Blocks

Free Amine Form Enables Direct Conjugation Without Deprotection Steps

The commercial availability of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine as a free base (not exclusively as a hydrochloride salt) allows for immediate use in key reactions like amide bond formation and reductive amination without a preceding neutralization step . This contrasts with the more common hydrochloride salt form of related building blocks (e.g., CAS 1466429-22-0), which requires an additional base-treatment step, adding time and potential for incomplete conversion or salt contamination in parallel synthesis workflows [1].

Parallel Synthesis Amide Coupling Medicinal Chemistry

Physicochemical Profile Predicts Superior CNS Multiparameter Optimization (MPO) Scores

The computed properties of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine are highly favorable for CNS drug discovery. It has a low molecular weight (212.09 g/mol), a single hydrogen bond donor (primary amine), a single hydrogen bond acceptor, 0 rotatable bonds, and a calculated LogP of 1.9 [1]. When evaluated against standard CNS MPO desirability criteria (MW ≤ 400, HBD ≤ 3, cLogP ≤ 5, TPSA ≤ 90 Ų), this core scaffold achieves a near-perfect score, positioning it as an ideal fragment for lead generation programs targeting neurological disorders, in contrast to heavier, more lipophilic brominated building blocks [2].

CNS Drug Discovery Physicochemical Properties Drug-likeness

High-Value Application Scenarios for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine in Drug Discovery


Chiral Pool Synthesis of Next-Generation MAO-B Inhibitors

The (R)-configured 1-aminoindane core is the pharmacophore of the marketed MAO-B inhibitor Rasagiline. (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine serves as a direct precursor for synthesizing novel Rasagiline analogs with diverse substitution at the 6-position via palladium-catalyzed cross-coupling. This enables medicinal chemists to explore the hydrophobic entrance cavity of the MAO-B enzyme to identify backup compounds with improved selectivity profiles. The single-enantiomer starting material ensures that the stereochemistry of the final drug candidate is established from the first synthetic step [1].

Fragment-Based Ligand Discovery for CNS GPCRs

With a molecular weight of 212 Da and an ideal balance of hydrogen-bond donors/acceptors, this compound can act as a 'fragment' hit or a core scaffold for fragment growing. The bromine atom provides a synthetic handle to rapidly generate a library of analogs for structure-activity relationship studies targeting serotonin (5-HT) and dopamine receptors, a well-established application area for 1-aminoindane derivatives [2]. The compound's high predicted CNS MPO score de-risks downstream lead optimization for brain-penetrant candidates [3].

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligand Precursors

The primary amine can be converted into an imidazolium salt, a key intermediate for chiral NHC ligands used in asymmetric catalysis. The (1R)-configuration provides a source of chirality for the resulting ligand, which can induce enantioselectivity in metal-catalyzed transformations. The 6-bromo substituent offers a site for further tuning the ligand's steric and electronic properties without disturbing the stereocenter, allowing for the creation of a family of ligands for reaction optimization [2].

Chemical Probe Development for Epigenetic Targets

The 6-bromoindane scaffold is a recognized motif in inhibitors of lysine-specific demethylases (LSD1) and other epigenetic enzymes. (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine can be rapidly diversified to create focused libraries for screening against these targets. The defined (R)-stereochemistry is critical, as the active sites of these enzymes are chiral environments that often discriminate between enantiomers, making the procurement of a single, high-purity enantiomer essential for high-quality screening data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.